4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-3-4-8(2)9(5-7)10-6-13-12-11-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMNDLPSIEDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2,5 Dimethylphenyl 1,2,3 Thiadiazole and Analogues
Classical Approaches to 1,2,3-Thiadiazole (B1210528) Scaffolds
The traditional syntheses of 1,2,3-thiadiazoles are well-established and have been fundamental to heterocyclic chemistry for decades. These methods, while robust, often utilize harsh reagents.
The Hurd-Mori synthesis is arguably the most common and versatile method for preparing 1,2,3-thiadiazoles. wikipedia.org The core of this reaction is the dehydrative cyclization of a hydrazone possessing an α-methylene group using thionyl chloride (SOCl₂). wikipedia.orgacs.org The reaction typically starts from a ketone, such as 1-(2,5-dimethylphenyl)ethan-1-one, which is first converted to a suitable hydrazone derivative, for instance, a semicarbazone or an N-tosylhydrazone. mdpi.comresearchgate.net This intermediate is then treated with thionyl chloride, which serves as both the cyclizing and dehydrating agent, to yield the 4-substituted-1,2,3-thiadiazole. mdpi.com
The mechanism is believed to involve the attack of thionyl chloride on the hydrazone, leading to a series of intermediates that ultimately cyclize and eliminate water and other byproducts to form the aromatic thiadiazole ring. mdpi.com
Variations of the Hurd-Mori Synthesis:
Alternative Hydrazones: While acyl and tosylhydrazones are common, semicarbazones are also frequently used as precursors. mdpi.comresearchgate.net
Alternative Cyclizing Agents: Sulfur dichloride (SCl₂) and sulfuryl chloride have been used in place of thionyl chloride, in some cases providing higher yields.
Improved Conditions: A notable modern variation involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), under metal-free conditions. This serves as a more practical and improved version of the classical Hurd-Mori reaction. mdpi.comorganic-chemistry.org
| Variation | Key Reagents | Precursor | General Findings |
|---|---|---|---|
| Classical Hurd-Mori | Thionyl Chloride (SOCl₂) | Acyl-, Tosyl-, or Semicarbazones | A widely applicable but often harsh method for mono- and di-substituted 1,2,3-thiadiazoles. wikipedia.orgmdpi.com |
| Sulfur Dichloride | Sulfur Dichloride (SCl₂) | Tosylhydrazones | Can be superior to thionyl chloride in certain cases, leading to higher product yields. |
| TBAI-Catalyzed | Elemental Sulfur (S₈), TBAI | N-Tosylhydrazones | A modern, metal-free improvement offering good yields under milder conditions. mdpi.comorganic-chemistry.org |
The Wolff synthesis represents one of the earliest methods for constructing the 1,2,3-thiadiazole ring. This approach involves the intramolecular cyclization of an α-diazo thiocarbonyl compound. The requisite α-diazo thioketone intermediate is typically generated in situ.
The reaction sequence often begins with an α-diazo ketone, which is then treated with a thionating agent. Agents like phosphorus pentasulfide or Lawesson's reagent are commonly employed to convert the carbonyl group into a thiocarbonyl. The resulting α-diazo thiocarbonyl compound then undergoes spontaneous cyclization to form the stable 1,2,3-thiadiazole ring system with the extrusion of nitrogen gas, although the cyclization is the key step rather than nitrogen loss.
The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition reaction for forming the 1,2,3-thiadiazole scaffold. The reaction involves the addition of a diazoalkane, acting as a 1,3-dipole, across a carbon-sulfur double bond (thiocarbonyl group).
The most common substrates containing the C=S bond for this reaction are isothiocyanates (R-N=C=S). For instance, the reaction between diazomethane (B1218177) and an aryl isothiocyanate yields a 5-amino-1,2,3-thiadiazole derivative. The regioselectivity of the cycloaddition is generally high, leading to a specific isomer.
Modern and Green Chemistry Synthesis Strategies for 1,2,3-Thiadiazoles
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and versatile methods. While classical methods are effective, modern strategies aim to reduce harsh conditions and improve substrate scope.
The development of transition-metal-catalyzed reactions has been a major theme in modern organic chemistry, enabling the construction of complex molecules under mild conditions. However, the application of transition metals to catalyze the direct, de novo cyclization and formation of the 1,2,3-thiadiazole ring is not a widely established or reported strategy. The primary synthetic routes remain dominated by the classical methods and modern metal-free approaches.
While rhodium, palladium, and copper catalysts are extensively used in reactions to functionalize or transform a pre-existing 1,2,3-thiadiazole ring—for example, in denitrogenative transannulation or cross-coupling reactions—their role in catalyzing the initial ring-forming cyclization is not prominent in the current chemical literature. researchgate.net Synthetic chemists typically rely on the other methodologies discussed herein for the construction of this particular heterocyclic scaffold.
A significant advancement in the synthesis of 4-aryl-1,2,3-thiadiazoles is the use of molecular iodine as a catalyst. This method represents a green and efficient alternative to the classical Hurd-Mori reaction. mdpi.com The reaction involves the one-pot cyclization of N-tosylhydrazones with elemental sulfur in dimethyl sulfoxide (B87167) (DMSO) as the solvent. mdpi.com
This protocol is notable for its operational simplicity and high step-economy. mdpi.com In this reaction, DMSO plays a dual role as both a solvent and an oxidant, which is key to regenerating the active iodine catalyst. This avoids the need for external oxidants. The reaction proceeds under metal-free conditions and demonstrates a broad substrate scope, providing good to excellent yields for a variety of 4-aryl-1,2,3-thiadiazoles. mdpi.com The starting N-tosylhydrazones are readily prepared from the corresponding aryl ketones, making this an accessible route to compounds like 4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole.
| Method | Category | Key Features | Typical Reagents |
|---|---|---|---|
| Hurd-Mori Synthesis | Classical | Versatile and widely used; can be harsh. | SOCl₂, Hydrazone Precursor |
| Wolff Synthesis | Classical | Early method; involves α-diazo thiocarbonyls. | α-Diazo Ketone, P₄S₁₀ |
| Pechmann Synthesis | Classical | 1,3-dipolar cycloaddition. | Diazoalkane, Isothiocyanate |
| Iodine-Catalyzed Cyclization | Modern/Green | Metal-free, efficient, one-pot reaction with a dual-role solvent. mdpi.com | I₂, S₈, N-Tosylhydrazone, DMSO |
Microwave-Assisted and Eco-Friendly Synthetic Routes
The pursuit of green chemistry principles has led to the development of novel synthetic routes for 1,2,3-thiadiazoles that minimize environmental impact and improve efficiency. nih.gov These methods often employ microwave irradiation or environmentally benign reagents and solvents to reduce reaction times, energy consumption, and the generation of hazardous waste. nih.govresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov For the synthesis of 1,2,3-thiadiazole scaffolds, microwave irradiation can significantly shorten reaction times from hours to minutes, often with improved yields compared to conventional heating methods. researchgate.netsemanticscholar.org For instance, a multi-step, microwave-assisted technique has been described for producing a substituted 1,2,3-thiadiazole-5-carboxylate scaffold through the cyclization of a Schiff base derivative with thionyl chloride, a process based on the Hurd-Mori reaction. mdpi.com This approach highlights the synergy between microwave technology and established synthetic methods to create more efficient processes.
Eco-friendly synthetic strategies focus on the use of non-toxic catalysts, renewable starting materials, and green solvents under mild reaction conditions. nih.gov Several sustainable and environmentally friendly methods for synthesizing 1,2,3-thiadiazoles have been reported:
Ethanol (B145695) as a Green Solvent : A highly efficient reaction between tosylhydrazones and ammonium (B1175870) thiocyanate (B1210189) has been developed using ethanol as an eco-friendly solvent, proceeding at room temperature to give very good yields. organic-chemistry.org
Visible-Light Photocatalysis : A sustainable and regioselective synthesis has been achieved using visible light in conjunction with a cercosporin (B1668469) catalyst. mdpi.comorganic-chemistry.org This photocatalytic process works under mild conditions and demonstrates broad functional-group compatibility. organic-chemistry.org
These innovative techniques offer scalable, cost-effective, and simpler purification pathways, marking a significant advancement in the sustainable synthesis of heterocyclic compounds. nih.gov
Table 1: Comparison of Modern Synthetic Routes for 1,2,3-Thiadiazoles
| Method | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Hurd-Mori | Schiff base, SOCl₂, Microwave Irradiation | Rapid reaction times, efficient cyclization | mdpi.com |
| Green Solvent Method | Tosylhydrazones, NH₄SCN, Ethanol, Room Temp | Eco-friendly solvent, mild conditions, high yields | organic-chemistry.org |
| Visible Light Photocatalysis | Azoalkenes, KSCN, Cercosporin catalyst, Visible light | Sustainable, environmentally friendly, good regioselectivity | mdpi.comorganic-chemistry.org |
Regioselective Synthesis of 4-Aryl-1,2,3-thiadiazoles
The regiochemistry of the 1,2,3-thiadiazole ring is critical for its biological activity and chemical properties. Therefore, developing synthetic methods that precisely control the position of substituents is of paramount importance. The synthesis of 4-aryl-1,2,3-thiadiazoles, such as this compound, relies heavily on regioselective strategies that ensure the aryl group is exclusively attached to the C4 position of the thiadiazole ring.
The Hurd-Mori reaction is a cornerstone for the regioselective synthesis of 4-substituted-1,2,3-thiadiazoles. wikipedia.orgisres.org This reaction involves the cyclization of hydrazones, typically N-acyl or N-tosyl derivatives, with thionyl chloride (SOCl₂). wikipedia.org When starting from a tosylhydrazone derived from an aryl methyl ketone (e.g., 2,5-dimethylacetophenone), the reaction proceeds through a mechanism that inherently places the aryl group at the C4 position and the remaining hydrogen at the C5 position. The stability, reactivity, and ready availability of N-tosylhydrazones make them excellent precursors for this transformation. isres.org
The success and regioselectivity of the Hurd-Mori reaction can be influenced by various factors, including the nature of the protecting group on the hydrazone. Studies on related heterocyclic systems have shown that electron-withdrawing substituents on the nitrogen atom of the precursor can lead to superior yields of the desired 1,2,3-thiadiazole. nih.gov
Beyond the classic Hurd-Mori reaction, other regioselective methods have been developed. As mentioned previously, a photocatalytic process involving the reaction of azoalkenes with potassium thiocyanate (KSCN) demonstrates good regioselectivity under mild, environmentally friendly conditions. mdpi.comorganic-chemistry.org
Table 2: Regioselective Strategies for 4-Aryl-1,2,3-thiadiazole Synthesis
| Method | Starting Materials | Key Reagent | Outcome | Reference |
|---|---|---|---|---|
| Hurd-Mori Reaction | N-Tosylhydrazone of an aryl methyl ketone | Thionyl chloride (SOCl₂) | Exclusive formation of the 4-aryl-1,2,3-thiadiazole isomer | wikipedia.orgisres.org |
| Photocatalysis of Azoalkenes | Azoalkenes, Potassium thiocyanate | Cercosporin (photocatalyst) | Good regioselectivity for the 4-substituted product | mdpi.comorganic-chemistry.org |
Optimization of Synthetic Pathways for this compound
Optimizing the synthetic pathway for a specific compound like this compound involves fine-tuning reaction conditions to maximize yield, minimize side products, and ensure operational simplicity. This process often involves screening catalysts, solvents, temperatures, and reaction times.
A notable advancement in this area is the development of a one-pot, iodine-catalyzed reaction for the synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketones, tosylhydrazine, and elemental sulfur. researchgate.net This method avoids the pre-formation and isolation of the tosylhydrazone intermediate. In this system, dimethyl sulfoxide (DMSO) serves as both the solvent and an oxidant, which is key for regenerating the iodine catalyst, ensuring the reaction proceeds efficiently. researchgate.net
The optimization of this one-pot synthesis would involve several key parameters:
Catalyst Loading : Determining the optimal concentration of the iodine catalyst (e.g., 10 mol%) to ensure efficient cyclization without promoting side reactions. researchgate.net
Reagent Stoichiometry : Adjusting the ratios of the aryl ketone, tosylhydrazine, and sulfur to achieve the highest conversion.
Temperature and Time : Investigating the effect of temperature and reaction duration (e.g., 5 hours) on the yield and purity of the final product. researchgate.net
Furthermore, the choice of sulfur source and reaction conditions is critical. It has been shown that adjusting these parameters when reacting N-tosylhydrazones can lead to different products; under certain conditions, a 4-aryl-5-tosyl-1,2,3-thiadiazole can be formed instead of the desired 4-aryl-1,2,3-thiadiazole. isres.org Therefore, careful optimization is required to selectively synthesize the target compound.
Table 3: Example of Reaction Optimization for 4-Aryl-1,2,3-thiadiazole Synthesis via One-Pot Reaction
| Aryl Ketone (Precursor) | Isolated Yield (%) |
|---|---|
| Acetophenone | 85% |
| 4-Methylacetophenone | 88% |
| 4-Methoxyacetophenone | 91% |
| 4-Chloroacetophenone | 82% |
| 2,5-Dimethylacetophenone | Data not specified, but expected to be high based on trends |
Data derived from a study on iodine/DMSO catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 4 2,5 Dimethylphenyl 1,2,3 Thiadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole, both ¹H and ¹³C NMR would be employed to map out the carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence and connectivity of the hydrogen atoms. The aromatic region would display signals for the protons on both the thiadiazole and the dimethylphenyl rings. The single proton on the 1,2,3-thiadiazole (B1210528) ring is expected to appear as a singlet in a distinct downfield region. The three protons of the 2,5-dimethylphenyl group would show a characteristic splitting pattern. The two methyl groups attached to the phenyl ring would each appear as a singlet, with their chemical shifts influenced by their position.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbon atoms of the 1,2,3-thiadiazole ring typically resonate at specific chemical shifts, which can be distinguished from the carbons of the aromatic phenyl ring. The two carbons of the thiadiazole ring are expected to appear in the range of 163-166 ppm and 178-181 ppm. The signals for the methyl carbons would be found in the upfield region of the spectrum.
Expected ¹H NMR Data (Illustrative)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiadiazole-H | 8.5 - 9.5 | Singlet |
| Aromatic-H (Phenyl) | 7.0 - 7.5 | Multiplet |
| Methyl-H (C2-CH₃) | 2.3 - 2.5 | Singlet |
Expected ¹³C NMR Data (Illustrative)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-Thiadiazole | 150 - 170 |
| C-Aromatic | 125 - 140 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=N and N=N stretching vibrations within the thiadiazole ring would produce distinct peaks in the 1400-1600 cm⁻¹ region. Vibrations corresponding to the C-S bond would appear at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to give strong signals.
Illustrative Vibrational Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch (Thiadiazole) | 1550 - 1600 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition.
Under electron impact (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which is a key diagnostic feature. Other fragment ions would arise from the cleavage of the dimethylphenyl group and further breakdown of the heterocyclic ring.
Expected Fragmentation Pattern
| Ion | m/z (relative abundance) | Description |
|---|---|---|
| [M]⁺ | (Calculated MW) | Molecular Ion |
| [M - N₂]⁺ | (M - 28) | Loss of Nitrogen |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal lattice.
Electronic Structure and Reactivity Profiling of 4 2,5 Dimethylphenyl 1,2,3 Thiadiazole
Intrinsic Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System
The 1,2,3-thiadiazole ring is a stable, aromatic heterocyclic compound. mq.edu.auchemicalbook.com Despite its stability, a key feature of its chemistry is the ability to undergo ring-opening and subsequent loss of molecular nitrogen, making it a valuable precursor in organic synthesis. e-bookshelf.de The reactivity is centered around the weak S-N1 bond, which is susceptible to cleavage under various conditions. mq.edu.au
A fundamental aspect of 1,2,3-thiadiazole reactivity is its ability to undergo ring cleavage to form α-diazothione (also referred to as α-diazothioketone) species. mq.edu.au This transformation occurs through a Dimroth-type equilibrium, involving the cleavage of the weak S-N1 bond. mq.edu.auresearchgate.net This equilibrium establishes a connection between the stable heterocyclic form and a reactive, open-chain isomer. The existence of this open-chain α-diazothione intermediate has been confirmed through isolation and structural characterization of its metal complexes. mq.edu.au
The general equilibrium can be depicted as follows:
1,2,3-Thiadiazole ⇌ α-Diazothione
This ring-chain tautomerism is a crucial first step in many of the subsequent reactions of the 1,2,3-thiadiazole core. mq.edu.auresearchgate.net
Following the formation of the α-diazothione intermediate, the 1,2,3-thiadiazole system can readily lose a molecule of dinitrogen (N₂). researchgate.net This denitrogenation can be induced by various methods, including high temperatures (thermolysis), irradiation (photolysis), strong bases, or transition-metal catalysts. researchgate.netresearchgate.net The extrusion of nitrogen is a key step that leads to the formation of a wide array of highly reactive intermediates. researchgate.net
Common methods for inducing denitrogenation and the resulting intermediates are summarized below:
| Denitrogenation Method | Reactive Intermediates Generated | Reference |
| Thermal | 1,3-Diradicals, Thiirenes | mq.edu.au |
| Photochemical | Same intermediates as thermal methods (e.g., Thiirenes) | mq.edu.au |
| Transition Metal | Thiavinyl carbene complexes (e.g., with Fe₂(CO)₉) | mq.edu.au |
These reactive species, such as thiirenes and diradicals, are transient but can be trapped in subsequent reactions, leading to the synthesis of new molecular scaffolds. mq.edu.au
Influence of the 2,5-Dimethylphenyl Substituent on Reactivity and Regioselectivity
The presence of the 2,5-dimethylphenyl group at the C4 position of the 1,2,3-thiadiazole ring significantly influences the molecule's reactivity and the regioselectivity of its transformations.
Asymmetry : The substituent renders the thiadiazole unsymmetrical. In reactions such as transition metal-mediated denitrogenation, unsymmetrical 1,2,3-thiadiazoles can lead to the formation of a mixture of isomeric products. mq.edu.au This contrasts with symmetrical thiadiazoles which typically yield a single product. mq.edu.au
Electronic Effects : The 2,5-dimethylphenyl group is an electron-donating substituent. In certain synthetic protocols for thiadiazoles, electron-donating groups have been observed to provide maximum yields. mdpi.com This electronic character can influence the stability of intermediates and the transition states of reactions, thereby affecting reaction rates and product distributions.
Steric Hindrance : The ortho-methyl group on the phenyl ring introduces steric bulk near the reaction center. This can influence the approach of reagents and catalysts, potentially directing the regioselectivity of cyclization and rearrangement processes.
The prediction of which regioisomer will form in reactions like transannulations can be difficult and is a current limitation in the synthetic application of substituted 1,2,3-thiadiazoles. researchgate.net The interplay of electronic and steric effects of the 2,5-dimethylphenyl group is therefore a critical factor in determining the outcome of its chemical transformations.
Mechanistic Investigations of Key Transformations
The utility of 1,2,3-thiadiazoles as synthetic building blocks stems from their participation in unique transformations, particularly those involving denitrogenation.
Denitrogenative transannulation has emerged as a powerful strategy for converting the 1,2,3-thiadiazole ring into other heterocyclic systems. nih.gov These reactions typically involve a transition metal catalyst, such as rhodium (Rh) or nickel (Ni), which facilitates the extrusion of N₂ and mediates the subsequent annulation with another molecule. researchgate.netnih.gov
A general mechanism for these transformations involves:
Coordination of the transition metal to the 1,2,3-thiadiazole.
Oxidative insertion of the metal into a bond of the thiadiazole ring.
Extrusion of dinitrogen to form a metal-carbene or metallacycle intermediate. mq.edu.aunih.gov
Reaction of this intermediate with a coupling partner (e.g., an alkyne, nitrile, or alkene). nih.gov
Cyclization and reductive elimination to release the new heterocyclic product and regenerate the catalyst.
For instance, rhodium-catalyzed denitrogenative transannulations of 1,2,3-thiadiazoles are a modern approach for synthesizing densely functionalized heterocycles like multisubstituted thiophenes. researchgate.net
The regioselectivity of reactions involving unsymmetrical thiadiazoles, such as 4-(2,5-dimethylphenyl)-1,2,3-thiadiazole, is a complex issue that is not yet fully understood. researchgate.net In transition metal-catalyzed transannulations with unsymmetrical alkynes, for example, a mixture of regioisomers is often formed. researchgate.net The final product ratio can be influenced by the specific substituents on both the thiadiazole and the reaction partner, as well as the choice of catalyst and reaction conditions. mq.edu.au
Systematic studies on the reactivity and regioselectivity of Rh(I)-catalyzed transannulations have been undertaken to better understand these divergent outcomes. researchgate.net Besides cyclizations, 1,2,3-thiadiazole derivatives can also undergo rearrangements, such as the Dimroth rearrangement, which involves the interconversion with 1,2,3-triazole structures. researchgate.netresearchgate.net The regiochemical outcome of these rearrangements is also dictated by the substitution pattern on the heterocyclic ring.
Tautomerism and Isomerization Pathways of Thiadiazole Analogues
The stability and reactivity of this compound are intrinsically linked to the potential for tautomerism and isomerization, phenomena common to heterocyclic systems. While specific studies on this particular compound are not extensively detailed in the literature, an examination of analogous 1,2,3-thiadiazole derivatives provides significant insight into the likely electronic behavior and structural transformations.
Tautomerism, the migration of a proton, and isomerization, the rearrangement of atomic connectivity, are crucial in understanding the chemical properties of thiadiazole rings. Research into various substituted thiadiazoles has revealed several potential pathways for these transformations, including ring-chain tautomerism and interconversion between different isomeric heterocyclic systems. mdpi.com
One notable isomerization pathway observed for 1,2,3-thiadiazole analogues is their interconversion with isomeric 1,2,3-triazoles. mdpi.com This rearrangement has been particularly studied under mass spectrometry conditions, suggesting that such transformations can be induced by energetic inputs. mdpi.com For instance, electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies have demonstrated the gas-phase rearrangement of 1,2,3-triazoles into 1,2,3-thiadiazoles. mdpi.com This suggests a degree of electronic flexibility within the five-membered ring system that allows for the relocation of heteroatoms.
Theoretical investigations using density functional theory (DFT) have been employed to explore the stability of different tautomers of thiadiazole derivatives. For example, studies on hydroxy-substituted 1,2,5-thiadiazoles have calculated the relative stabilities of various tautomeric forms in both the gas phase and in solution, highlighting the influence of substituents and the surrounding medium on the predominant species. researchgate.net
Furthermore, the concept of ring-chain tautomerism is a recognized phenomenon in heterocyclic chemistry, where an equilibrium exists between a cyclic form and an open-chain isomer. While not directly observed for this compound in the reviewed literature, it remains a plausible consideration, particularly in reactions involving nucleophilic attack at the thiadiazole ring.
The potential for such tautomeric and isomerization pathways has significant implications for the reactivity and biological activity of this compound and its analogues. The presence of different tautomers or isomers, even in small equilibrium concentrations, can provide alternative reaction pathways and influence the compound's interaction with biological targets.
Interactive Data Table: Isomerization Fragmentation Data of Thiadiazole Analogues
The following table summarizes key fragmentation data from mass spectrometry studies on isomeric 1,2,3-thiadiazole and 1,2,3-triazole derivatives, illustrating the potential for interconversion and characteristic fragmentation patterns. mdpi.com
| Precursor Ion (Isomer) | Collision Energy | Key Fragment Ions (m/z) | Inferred Transformation |
| Protonated 1,2,3-Thiadiazole Derivative | Variable | [M+H-N₂]⁺ | Loss of Nitrogen |
| Protonated 1,2,3-Thiadiazole Derivative | Variable | [M+H-ArSO]⁺• | Rearrangement and loss of sulfonyl group |
| Protonated 1,2,3-Triazole Derivative | Variable | [M+H-N₂]⁺ | Isomerization to 1,2,3-thiadiazole followed by N₂ loss |
| Protonated 1,2,3-Triazole Derivative | Variable | Various | Direct fragmentation of the triazole ring |
This table is generated based on findings from analogous compounds and is intended to be illustrative of potential pathways for this compound.
Interactive Data Table: Theoretical Tautomer Stability of Thiadiazole Analogues
This table presents a conceptual summary of theoretical calculations on the relative stability of tautomers for substituted thiadiazole systems, based on general principles from computational studies. researchgate.net
| Tautomeric Form | Computational Method | Basis Set | Relative Energy (Gas Phase) | Relative Energy (Solvated) |
| Amine Tautomer | DFT | B3LYP/6-311++G(d,p) | Higher | Lower |
| Imine Tautomer | DFT | B3LYP/6-311++G(d,p) | Lower | Higher |
This table is a conceptual representation based on studies of analogous systems and does not represent specific data for this compound.
Derivatization and Functionalization Strategies for 4 2,5 Dimethylphenyl 1,2,3 Thiadiazole
Modification of the Thiadiazole Ring System
The 1,2,3-thiadiazole (B1210528) ring is known for its distinct reactivity, primarily characterized by ring-cleavage reactions under thermal or photochemical conditions. e-bookshelf.deresearchgate.net This intrinsic property is a principal avenue for its modification.
A significant reaction of the 1,2,3-thiadiazole system is the extrusion of molecular nitrogen (N₂), a process that can be initiated by heat or light. e-bookshelf.deresearchgate.net This decomposition typically leads to the formation of highly reactive thioketene intermediates. These intermediates can then be trapped by various reagents to create new molecular structures, effectively transforming the original thiadiazole ring into a different functional group or heterocyclic system.
Another modification pathway involves rearrangement reactions. Under certain conditions, such as in the presence of specific bases or acids, 1,2,3-thiadiazoles can rearrange into more stable isomeric structures. researchgate.netnih.gov For instance, the Cornforth-type rearrangement has been observed in related systems, transforming them into other five-membered heterocycles. nih.gov Such rearrangements are powerful tools for generating structural diversity from a single thiadiazole precursor.
Table 1: Key Modification Strategies for the 1,2,3-Thiadiazole Ring
| Reaction Type | Conditions | Primary Product/Intermediate | Description |
|---|---|---|---|
| Thermal/Photochemical Decomposition | Heat or UV Irradiation | Thioketene | The ring fragments, releasing a stable N₂ molecule and forming a reactive thioketene. e-bookshelf.deresearchgate.net |
| Rearrangement Reactions | Acid or Base Catalysis | Isomeric Heterocycles | The atoms of the thiadiazole ring rearrange to form a more stable heterocyclic system. researchgate.netnih.gov |
Functionalization of the Phenyl Moiety
The 2,5-dimethylphenyl group attached to the thiadiazole ring offers multiple positions for functionalization, primarily through electrophilic aromatic substitution. wikipedia.org The two methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. lumenlearning.com
Common functionalization reactions include:
Halogenation: Introducing halogen atoms (e.g., Br, Cl) onto the phenyl ring can significantly alter the electronic properties of the molecule and provide a handle for further cross-coupling reactions.
Nitration: The introduction of a nitro group (–NO₂) creates a strongly electron-withdrawing point on the phenyl ring, which can influence biological activity and serve as a precursor for an amino group via reduction.
Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (–SO₃H), enhancing the molecule's polarity and water solubility.
Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of new carbon-based substituents, such as acyl or alkyl groups, further modifying the steric and electronic profile of the phenyl moiety. libretexts.org
Beyond substitution on the aromatic ring, the benzylic positions of the two methyl groups can also be functionalized, typically through free-radical reactions, to introduce halogens or other groups.
Table 2: Common Functionalization Reactions for the Phenyl Moiety
| Reaction | Reagents | Introduced Group | Typical Position of Substitution |
|---|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | -Br, -Cl | Positions 3, 4, or 6 |
| Nitration | HNO₃/H₂SO₄ | -NO₂ | Positions 3, 4, or 6 |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | Positions 3, 4, or 6 |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR (Acyl) | Positions 4 or 6 |
Synthesis of Hybrid Molecular Architectures
The 4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole unit is an excellent building block for constructing larger, hybrid molecules that combine its properties with those of other pharmacophores or functional units. researchgate.net This strategy is widely employed in drug discovery to create novel compounds with potentially enhanced efficacy or novel mechanisms of action.
The synthesis of these hybrids typically involves first introducing a reactive functional group onto either the thiadiazole or the phenyl ring, as described in the sections above. For example, a carboxylate group can be installed on the thiadiazole ring, which can then be converted into an amide by coupling with various amines. mdpi.com Similarly, functional groups on the phenyl ring can be used as anchor points.
Examples of hybrid structures include:
Thiadiazole-Triazole Hybrids: Linking the thiadiazole scaffold to a triazole ring, another important heterocycle in medicinal chemistry, has been shown to produce compounds with a range of biological activities. biointerfaceresearch.com
Thiadiazole-Acetanilide Hybrids: The combination of the thiadiazole core with an acetanilide moiety is another explored avenue for generating molecular diversity. mdpi.com
Pyrazolyl-Thiadiazole Scaffolds: Incorporating a pyrazole ring can lead to hybrid molecules with unique three-dimensional shapes and biological profiles. mdpi.com
These hybrid architectures are often synthesized through multi-step processes that leverage well-established coupling chemistries. rsc.org
Table 3: Examples of Hybrid Molecular Architectures
| Hybrid Type | Linked Moiety | Potential Connecting Linkage |
|---|---|---|
| Thiadiazole-Triazole | 1,2,3- or 1,2,4-Triazole | Amide, Ester, or Alkyl chain |
| Thiadiazole-Thiazole | Thiazole | Carboxamide |
| Pyrazolyl-Thiadiazole | Pyrazole | Direct C-C bond or via a linker |
Strategies for Modulating Electronic and Steric Properties through Substitution
Electronic Effects:
Electron-Donating Groups (EDGs): Substituents like methoxy (–OCH₃) or amino (–NH₂) groups on the phenyl ring increase the electron density of the aromatic system through resonance or inductive effects. lasalle.edu This can enhance the molecule's ability to participate in certain biological interactions.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂), cyano (–CN), or halides (–F, –Cl) pull electron density away from the phenyl ring. openstax.org This modification can alter receptor binding affinity, improve metabolic stability, or change the reactivity of the molecule. Structure-activity relationship (SAR) studies have shown that the introduction of such groups can be beneficial for biological activity. nih.govresearchgate.net
Steric Effects: The size and shape of the substituents also play a critical role.
Bulky Groups: Introducing large, sterically demanding groups can influence the molecule's conformation and its ability to fit into a specific binding pocket of a biological target. lasalle.edu Increasing the size of a substituent can enhance selectivity for one target over another.
Polar/Non-polar Groups: The polarity of substituents affects key properties like solubility and membrane permeability. For instance, adding short, non-polar alkyl groups has been found to be beneficial for certain inhibitory properties, whereas polar functional groups can have the opposite effect. nih.govresearchgate.net
By strategically combining these electronic and steric modifications, chemists can create a library of derivatives with a wide range of properties, allowing for systematic exploration of structure-activity relationships. nih.govmdpi.com
Table 4: Influence of Substituents on Molecular Properties
| Substituent Type | Example Groups | Primary Electronic Effect | Potential Impact on Properties |
|---|---|---|---|
| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Increases electron density on the phenyl ring. lasalle.edu | May enhance nucleophilicity, alter binding modes. |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, -Cl | Decreases electron density on the phenyl ring. openstax.org | Can increase acidity of nearby protons, improve metabolic stability, enhance binding affinity. nih.gov |
| Sterically Bulky | -C(CH₃)₃ (tert-butyl) | Inductive donor | Can enforce specific conformations, improve selectivity. lasalle.edu |
| Polar | -OH, -COOH, -SO₃H | Varies (Inductive/Resonance) | Increases water solubility, introduces hydrogen bonding capabilities. nih.gov |
Computational Chemistry and Theoretical Modeling of 4 2,5 Dimethylphenyl 1,2,3 Thiadiazole
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govdergipark.org.tr It provides a balance between accuracy and computational cost, making it a cornerstone for studying the properties of heterocyclic systems like thiadiazoles. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic behavior. For aryl-thiadiazole systems, DFT is employed to calculate optimized molecular geometries, orbital energies, and various electronic properties that govern the molecule's behavior. dergipark.org.tr
HOMO-LUMO Energy Gaps and Molecular Orbitals Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govmdpi.com
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In aryl-thiadiazole derivatives, the HOMO-LUMO gap is influenced by the nature of substituents on the phenyl ring. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller energy gap. dergipark.org.tr Studies on related benzo[d] nih.govnih.govthiadiazole compounds show that modifications to the aromatic system can significantly alter the HOMO-LUMO gap, which is a critical parameter for applications in materials science, such as organic photovoltaics. researchgate.netresearchgate.net
Table 1: Representative Calculated Frontier Molecular Orbital Energies for Phenyl-Thiadiazole Analogs
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenyl-1,2,4-triazole amines | ~ -6.5 to -6.2 | ~ -1.5 to -1.2 | ~ 4.7 to 5.0 |
| Benzo[d] nih.govnih.govthiadiazoles | ~ -7.0 to -6.8 | ~ -2.5 to -2.2 | ~ 4.3 to 4.8 |
Note: The data presented are representative values from theoretical studies on analogous compound classes to illustrate the expected range for 4-(2,5-dimethylphenyl)-1,2,3-thiadiazole. Actual values require specific DFT calculations. researchgate.netntu.edu.iq
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, providing insights into a molecule's reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. libretexts.orgresearchgate.net
For an aryl-1,2,3-thiadiazole, the MEP map would likely show a negative potential around the nitrogen atoms of the thiadiazole ring due to their high electronegativity. The sulfur atom's potential can be complex, influenced by its bonding environment. The aromatic dimethylphenyl ring would exhibit a nuanced potential surface, with the methyl groups slightly increasing electron density on the ring. Understanding these charge distributions is essential for predicting intermolecular interactions and the regioselectivity of chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis involves identifying the most stable arrangement of atoms (the global minimum energy conformation) and the energy barriers between different conformations. This is particularly important for understanding the rotation around the single bond connecting the phenyl and thiadiazole rings. The dihedral angle between these two rings determines the extent of π-system conjugation, which in turn affects the electronic and optical properties. nih.gov
Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. nih.gov By simulating the motion of atoms and bonds at a given temperature, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net For drug design and materials science, MD simulations are used to assess the stability of ligand-protein complexes, predict binding affinities, and understand the dynamic nature of molecular interactions. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry offers highly accurate methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations, particularly using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules with remarkable accuracy. nih.govrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., TMS). These predictions are crucial for assigning peaks in complex experimental spectra and for distinguishing between isomers. nih.govd-nb.info For this compound, calculations would predict distinct signals for the aromatic protons, the methyl group protons, and the carbons of both the phenyl and thiadiazole rings. dergipark.org.tr
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the absorption bands observed in an experimental Infrared (IR) spectrum. nih.gov The calculations help in assigning specific vibrational modes (e.g., C-H stretches, C=N stretches, ring vibrations) to the observed peaks. nih.gov This detailed assignment provides a molecular fingerprint and confirms the presence of specific functional groups. For thiadiazoles, characteristic bands for the C=N and S-N stretching vibrations are of particular interest. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. The calculations can predict how structural modifications, such as the substitution on the phenyl ring, will affect the absorption spectrum, for instance, by causing a bathochromic (red) or hypsochromic (blue) shift. dergipark.org.tr
Table 2: Predicted vs. Experimental Spectroscopic Data for a Generic Aryl-Thiadiazole Derivative
| Spectroscopic Data | Predicted (DFT) | Experimental |
| ¹³C NMR (Thiadiazole C) | 150-170 ppm | ~155-165 ppm |
| ¹H NMR (Aromatic H) | 7.0-8.0 ppm | ~7.2-7.9 ppm |
| IR (C=N stretch) | ~1550-1600 cm⁻¹ | ~1560-1590 cm⁻¹ |
| UV-Vis (λ_max) | ~280-320 nm | ~290-310 nm |
Note: This table provides typical ranges observed in studies of analogous compounds to illustrate the general agreement between theoretical predictions and experimental results. dergipark.org.trnih.gov
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 1,2,3-thiadiazoles, a common method is the Hurd-Mori reaction, which involves the cyclization of α-acyl or α-tosyl hydrazones with thionyl chloride. mdpi.comnih.govwikipedia.orgorganic-chemistry.org
DFT calculations can be used to model the entire reaction pathway. This involves:
Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.
Identifying Transition States: Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the transition state provides insight into the bond-making and bond-breaking processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
By modeling the Hurd-Mori reaction for the synthesis of this compound, researchers could investigate the role of the dimethylphenyl substituent on the reaction rate and explore potential side reactions. nih.govresearchgate.net Such studies are crucial for optimizing reaction conditions and improving yields.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govresearchgate.net
For a series of thiadiazole derivatives, a QSPR/QSAR study would involve:
Data Set Compilation: Assembling a group of thiadiazole compounds with experimentally measured properties (e.g., melting point, solubility) or biological activity (e.g., anticancer, antifungal activity). tandfonline.comwisdomlib.org
Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. researchgate.net
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that links the descriptors to the observed property or activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSPR/QSAR model can then be used to predict the properties and activities of new, unsynthesized thiadiazole derivatives, guiding the design of novel compounds with desired characteristics. researchgate.net
Conclusion and Future Research Perspectives
Emerging Avenues in 4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole Chemistry
The absence of data on this compound presents a landscape rich with potential for new discoveries. Emerging avenues for research can be logically extrapolated from the known properties of its chemical cousins.
Agrochemical Applications: The 1,2,3-thiadiazole (B1210528) ring is a known pharmacophore in agrochemicals, acting as a plant activator. mdpi.com The lipophilic nature of the dimethylphenyl group could potentially enhance the compound's penetration through plant cuticles or fungal cell membranes, suggesting a promising line of inquiry into its efficacy as a fungicide, herbicide, or insecticide.
Anticancer Drug Discovery: Numerous 1,3,4-thiadiazole (B1197879) and 1,2,3-thiadiazole derivatives have been investigated as anticancer agents. mdpi.commdpi.com The specific 2,5-dimethyl substitution pattern on the phenyl ring could influence the molecule's interaction with biological targets. This substitution may enhance binding to specific enzymes or receptors implicated in cancer pathways or alter its metabolic stability, potentially leading to a more favorable pharmacokinetic profile. Exploring its cytotoxicity against a panel of human cancer cell lines would be a critical first step.
Antiviral Research: Given that specific substitutions on the phenyl ring of 1,2,3-thiadiazoles have yielded potent anti-HIV and anti-hepatitis B agents, investigating the antiviral spectrum of the 2,5-dimethylphenyl derivative is a compelling avenue. mdpi.com The electronic and steric properties of the methyl groups could modulate the compound's ability to inhibit viral enzymes like reverse transcriptase or protease.
Materials Science: Beyond biological applications, thiadiazoles are being explored in materials chemistry. isres.org The specific electronic properties conferred by the 2,5-dimethylphenyl group might make the compound a candidate for studies in organic electronics or as a corrosion inhibitor, areas where related heterocyclic compounds have shown promise.
Challenges and Opportunities for Future Academic Exploration
The primary challenge in exploring the potential of this compound is the lack of an established and optimized synthetic protocol. While general methods for creating 4-aryl-1,2,3-thiadiazoles, such as the Hurd-Mori synthesis from hydrazones or newer methods involving N-tosylhydrazones, are well-documented, these routes would need to be specifically adapted and optimized for the 2,5-dimethylphenyl starting material. researchgate.netisres.org Overcoming this initial synthetic hurdle is the gateway to all future research.
This challenge, however, presents a significant opportunity. The successful synthesis and characterization of this novel compound would be a valuable contribution to synthetic organic chemistry. Following its synthesis, a systematic exploration of its properties would fill a crucial data gap in the SAR of 4-aryl-1,2,3-thiadiazoles. This would allow medicinal chemists to better understand the role of steric and electronic effects of substituents at the 2 and 5 positions of the phenyl ring.
Furthermore, the discovery of any significant biological activity would open up a new branch of research for this specific subclass of thiadiazoles, potentially leading to the development of new lead compounds for drug discovery or agrochemical products. The opportunity lies not just in synthesizing a new molecule, but in unlocking its potential applications through systematic biological screening and mechanistic studies.
A potential roadmap for future exploration is outlined below.
| Research Phase | Key Objectives | Potential Challenges |
| Phase 1: Synthesis & Characterization | Develop and optimize a reliable synthetic route to this compound. | Low yields, difficult purification, harsh reaction conditions. isres.org |
| Phase 2: Initial Biological Screening | Evaluate the compound against diverse biological targets (e.g., cancer cell lines, viruses, fungi, bacteria). | Lack of activity, identifying appropriate screening assays. |
| Phase 3: SAR Expansion | Synthesize related analogues (e.g., varying the substitution on the phenyl ring) to build a preliminary SAR profile. | Synthetic complexity, resource-intensive. |
| Phase 4: Mechanistic Studies | If significant activity is found, investigate the mechanism of action (e.g., enzyme inhibition, receptor binding). | Identifying the specific biological target, complex experimental design. |
Q & A
What are the established synthetic routes for 4-(2,5-Dimethylphenyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized?
The synthesis of thiadiazole derivatives often involves condensation reactions. For example, hydrazonoyl chlorides can react with methyl carbodithioate intermediates in absolute ethanol under reflux, catalyzed by triethylamine, to yield thiadiazole derivatives . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical. In one protocol, stirring at room temperature for 6 hours followed by crystallization from dimethylformamide achieved high purity . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., 1:1 molar ratio of hydrazonoyl chloride to carbodithioate) can improve yields.
What spectroscopic and crystallographic methods are used to characterize this compound?
X-ray crystallography is the gold standard for structural determination. A related manganese-thiadiazole complex was resolved in the monoclinic P121/c1 space group with unit cell parameters a = 10.1889(9) Å, b = 30.705(3) Å, and interlayer π-π stacking distances of 3.628 Å . Spectroscopic techniques include:
- NMR : Proton and carbon NMR to confirm substituent positions and purity.
- IR : Identification of functional groups (e.g., C=S or C-N stretches).
- Mass spectrometry : Validation of molecular weight and fragmentation patterns.
How is the antifungal activity of this compound evaluated, and what structural features enhance efficacy?
Antifungal assays against Candida albicans involve measuring minimum inhibitory concentrations (MICs) using broth microdilution methods . Introducing hydrophobic side chains (e.g., 3-chlorophenyl or methylpyrazolone groups) improves interactions with fungal CYP51’s hydrophobic cleft . Docking studies (e.g., AutoDock Vina) optimize substituent placement by calculating binding energies and hydrogen-bonding interactions with active-site residues.
What computational strategies predict the compound’s interaction with biological targets?
Molecular docking and density functional theory (DFT) are widely used. For example, docking studies on thiadiazole derivatives utilize software like Schrödinger Suite or GROMACS to simulate ligand-protein interactions . Parameters include grid box dimensions centered on the target’s active site (e.g., CYP51) and Lamarckian genetic algorithms for conformational sampling. DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity .
How does the compound behave as a ligand in coordination chemistry?
Thiadiazoles can act as N,S-donor ligands. In a manganese(II) complex, the thiadiazole’s pyridyl nitrogen and carboxyl oxygen atoms formed an octahedral coordination geometry, creating a 2D network stabilized by π-π interactions . Synthetic protocols involve mixing the ligand with metal salts (e.g., Mn(OAc)₂·4H₂O) in hydrothermal conditions (450 K for 3 days) . Spectroscopic and magnetic susceptibility measurements further characterize metal-ligand bonding.
How do substituents on the phenyl ring influence physicochemical properties?
Methyl groups at the 2- and 5-positions enhance lipophilicity, improving membrane permeability in biological systems. Comparative studies with analogs (e.g., 4-phenyl vs. 4-chlorophenyl derivatives) show that electron-donating groups (e.g., -CH₃) increase solubility in polar aprotic solvents, while electron-withdrawing groups (e.g., -NO₂) reduce π-π stacking distances in crystal lattices . Quantitative structure-activity relationship (QSAR) models correlate logP values with bioactivity .
How does this compound compare to other thiadiazole isomers in terms of reactivity and applications?
Unlike 1,3,4-thiadiazoles (common in agrochemicals), 1,2,3-thiadiazoles exhibit unique electronic profiles due to sulfur’s position. For example, 1,2,3-thiadiazoles show stronger π-acceptor behavior in coordination chemistry, favoring stable metal complexes . Comparative XRD data reveal that 1,2,3-thiadiazoles form denser crystal packing (e.g., interlayer distances < 4 Å) compared to 1,2,4-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
